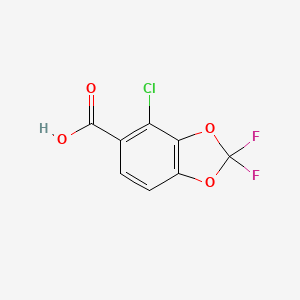![molecular formula C7H13ClO3S B13506889 rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride: is a chemical compound with the molecular formula C7H13ClO3S. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride typically involves the reaction of 6-methyloxan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: The reaction is carried out in aqueous conditions, often with a mild acid or base to catalyze the process.
Major Products:
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfide.
Hydrolysis: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemistry: It is employed in the modification of biomolecules such as proteins and peptides.
Material Science: The compound is used in the synthesis of functional materials and polymers.
Mecanismo De Acción
The mechanism of action of rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
rac-[(2R,6R)-6-methyloxan-2-yl]methanesulfonylchloride: This compound is a diastereomer of rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride, differing in the stereochemistry at the 6-position.
rac-[(2S,6S)-6-methyloxan-2-yl]methanesulfonylchloride: Another diastereomer with different stereochemistry at both the 2- and 6-positions.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and the properties of the products formed. The presence of the methanesulfonyl group makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C7H13ClO3S |
|---|---|
Peso molecular |
212.70 g/mol |
Nombre IUPAC |
[(2S,6R)-6-methyloxan-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-6-3-2-4-7(11-6)5-12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
XFTNCRHZKGENJY-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@H](O1)CS(=O)(=O)Cl |
SMILES canónico |
CC1CCCC(O1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


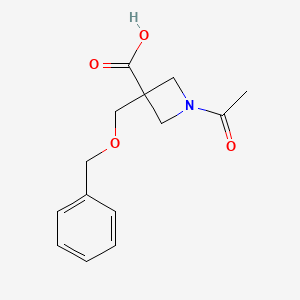
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
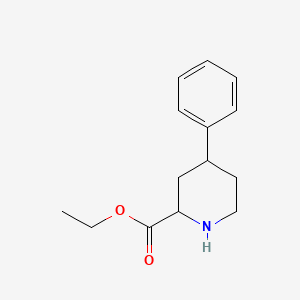
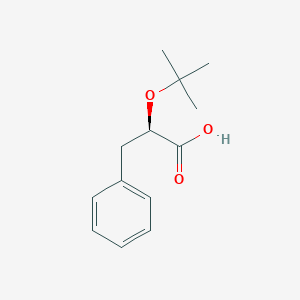
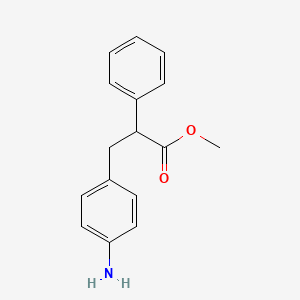
![[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B13506845.png)
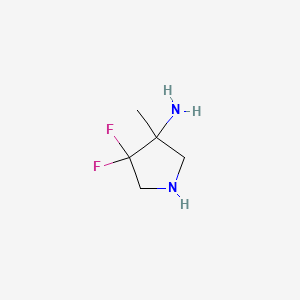
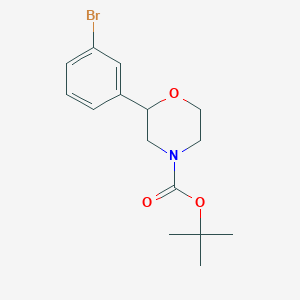
![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)
![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
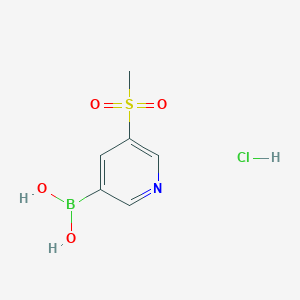
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
